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For Researchers, Scientists, and Drug Development Professionals

Aniline (C₆H₅NH₂), the simplest aromatic amine, is a cornerstone of modern organic synthesis

and a critical building block in numerous industries, including pharmaceuticals, dyes, and

polymers.[1][2] Its unique electronic structure, arising from the interplay between the amino

group and the aromatic ring, dictates its physical properties and chemical reactivity. This guide

provides an in-depth examination of aniline's molecular structure, physicochemical properties,

and diverse reactivity, supplemented with detailed experimental protocols and data presented

for clarity and practical application.

Structure and Bonding
Aniline consists of a phenyl group attached to an amino group.[2] The nitrogen atom's lone

pair of electrons is delocalized into the benzene ring's π-system, which significantly influences

the molecule's geometry and electronic properties.[3] This delocalization results in a partial π-

bond character between the carbon and nitrogen atoms.

The C-N bond length in aniline is approximately 1.41 Å, which is shorter than the typical C-N

single bond length of 1.47 Å found in aliphatic amines like cyclohexylamine, indicating this

partial double bond character.[4] The geometry of the amino group is slightly pyramidalized,

with the nitrogen hybridization existing in a state between sp² and sp³.[4]
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Caption: Resonance delocalization in aniline.

Table 1: Structural Parameters of Aniline
Parameter Value Reference

C-N Bond Length 1.41 Å [4]

Pyramidalization Angle¹ 142.5° [4]

C-N Bond Length

(Cyclohexylamine)
1.47 Å [4]

C-N Bond Length (2,4,6-

trinitroaniline)
1.34 Å [4]

C-N Bond Length (3-

methylaniline)
1.44 Å [4]

¹Angle between the C-N bond

and the bisector of the H-N-H

angle.

Physicochemical Properties
Freshly purified aniline is a colorless to pale yellow, oily liquid with a characteristic fishy odor.

[1][5] It darkens upon exposure to air and light due to the formation of oxidized, colored

impurities.[2][4]

Table 2: Physical Properties of Aniline
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Property Value Reference(s)

Appearance
Colorless to pale yellow oily

liquid
[1][2][5]

Odor Characteristic fishy, amine-like [1][2]

Molecular Formula C₆H₅NH₂ [1]

Molar Mass 93.13 g/mol -

Density 1.022 g/cm³ [6]

Melting Point -6.3 °C [1][4]

Boiling Point 184.1 °C [1][4][6]

Solubility

Slightly soluble in water;

miscible with most organic

solvents (e.g., alcohol, ether,

benzene)

[1][5][6]

pKa of Conjugate Acid

(Anilinium ion)
~4.6 [1][4][7]

Refractive Index (nD at 20 °C) 1.586 [6]

Basicity
Aniline is a weak base. Aromatic amines are generally much weaker bases than aliphatic

amines.[3][4] This reduced basicity is attributed to the delocalization of the nitrogen's lone pair

of electrons into the aromatic π-system, making them less available for protonation.[2][3]

Aniline reacts with strong acids to form the anilinium ion (C₆H₅NH₃⁺).[4] The pKa of the

anilinium ion is approximately 4.6.[4][7]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of aniline.

Table 3: Spectroscopic Data for Aniline
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Technique Key Absorptions / Signals Reference(s)

UV-Vis (in Ethanol) λmax ≈ 230 nm and 280 nm [8]

Infrared (IR)

~3442, 3360 cm⁻¹ (N-H

asymmetric & symmetric

stretch)~1619 cm⁻¹ (N-H

bend)~1281 cm⁻¹ (Aromatic C-

N stretch)

¹H NMR (in CDCl₃)

δ ≈ 7.14 ppm (t, 2H, meta-H)δ

≈ 6.74 ppm (t, 1H, para-H)δ ≈

6.66 ppm (d, 2H, ortho-H)δ ≈

3.53 ppm (s, 2H, NH₂)

[9]

¹³C NMR (in CDCl₃)

δ ≈ 146.6 ppm (C-N)δ ≈ 129.4

ppm (meta-C)δ ≈ 118.8 ppm

(para-C)δ ≈ 115.2 ppm (ortho-

C)

[10]

Reactivity and Reaction Mechanisms
The amino group (-NH₂) is a strong activating, ortho-, para-directing group in electrophilic

aromatic substitution reactions.[11][12] This high reactivity is due to the donation of the

nitrogen's lone pair into the ring, increasing electron density at the ortho and para positions.[12]

[13]

Aniline (C₆H₅NH₂)

eas n_reactions oxidation diazotization

Halogenation (e.g., Bromination) Nitration Sulfonation Acylation (Amide formation) N-Alkylation
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Caption: Major reactivity pathways of aniline.

Electrophilic Aromatic Substitution
Aniline's high reactivity makes it highly susceptible to electrophilic attack.[13]

Halogenation: Aniline reacts rapidly with bromine water at room temperature to form a white

precipitate of 2,4,6-tribromoaniline. The reaction is so facile that it is difficult to stop at

monosubstitution.[4]

Nitration: Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids is

complex. The strongly acidic conditions protonate the amino group to form the anilinium ion,

which is a meta-directing deactivator. This leads to a mixture of ortho, meta, and para

products, along with significant oxidation and tar formation.[12][13]

Sulfonation: Reaction with concentrated sulfuric acid at 180 °C produces sulfanilic acid (p-

aminobenzenesulfonic acid).[4]

Friedel-Crafts Reactions: Aniline does not undergo Friedel-Crafts alkylation or acylation.

The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃),

forming a complex that deactivates the ring towards electrophilic attack.

Controlling Reactivity: The Acyl Protecting Group
To overcome the issues of polysubstitution and unwanted side reactions, the high reactivity of

the amino group can be moderated by converting it to an acetamido group (-NHCOCH₃) via

acetylation.[13] This is a common protection strategy. The acetamido group is still an ortho-,

para-director but is less activating than the amino group.[5] This allows for controlled,

monosubstituted reactions. The amino group can be regenerated later by hydrolysis.
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Caption: Workflow for controlled monosubstitution.
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Reactions of the Amino Group
Acylation: Aniline reacts with acylating agents like acetic anhydride or acetyl chloride to form

amides. The product from the reaction with acetic anhydride is acetanilide.[4][13]

N-Alkylation: Aniline can be alkylated on the nitrogen atom. For instance, reacting aniline
with methanol at high temperatures over an acid catalyst yields N-methylaniline and N,N-

dimethylaniline.[4]

Diazotization: Primary aromatic amines like aniline react with nitrous acid (HNO₂, typically

generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form stable

arenediazonium salts.[1] These salts are highly versatile intermediates in the synthesis of a

wide range of aromatic compounds through reactions like the Sandmeyer reaction.

Experimental Protocols
Synthesis of Aniline from Nitrobenzene
Aniline is commonly prepared in the laboratory by the reduction of nitrobenzene using a metal

in acidic conditions, such as tin and concentrated hydrochloric acid.[6][7][8]
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Caption: Experimental workflow for aniline synthesis.
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Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place granulated

tin (e.g., 50 g) and nitrobenzene (e.g., 20.5 mL).[7]

Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 110 mL) in portions through

the condenser. The reaction is exothermic and may become vigorous. Maintain control by

cooling the flask in a water bath if necessary, ensuring the reaction proceeds briskly.[7]

Reflux: After the addition of acid is complete, heat the mixture on a boiling water bath or with

a heating mantle for approximately 30-60 minutes to ensure the reaction goes to completion.

The disappearance of the characteristic smell of nitrobenzene indicates the end of the

reaction.[6][14]

Basification: Cool the flask. Slowly add a concentrated solution of sodium hydroxide (e.g., 75

g in 150 mL of water) until the mixture is strongly alkaline. This neutralizes the excess acid

and liberates the free aniline from its anilinium salt.[7][14]

Purification by Steam Distillation: Assemble a steam distillation apparatus and distill the

mixture. Aniline is steam volatile and will co-distill with water as a cloudy, oily liquid.[7][15]

Continue distillation until the distillate runs clear.

Isolation: Transfer the distillate to a separatory funnel. The aniline will form a denser, oily

layer at the bottom. Separate the layers. To recover the aniline dissolved in the aqueous

layer, saturate the water with sodium chloride ("salting out") and extract with a suitable

organic solvent like diethyl ether.[7][16]

Drying and Final Purification: Combine the aniline portions and dry over a suitable drying

agent like anhydrous potassium hydroxide. The final purification can be achieved by simple

or vacuum distillation, collecting the fraction boiling at ~184 °C (or a lower temperature under

vacuum).[16]

Electrophilic Bromination: Synthesis of 2,4,6-
Tribromoaniline
This protocol demonstrates the high reactivity of the aniline ring.
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Methodology:

Aniline Solution: In a conical flask, prepare a solution of aniline (e.g., 5 mL) in glacial acetic

acid (e.g., 20 mL).[17]

Bromine Solution: In a separate container, cautiously prepare a solution of bromine (e.g., 8.4

mL) in glacial acetic acid (e.g., 20 mL).[17]

Reaction: Slowly add the bromine solution dropwise to the aniline solution with constant

shaking. The reaction is exothermic; cool the flask in an ice bath to maintain control. A yellow

solid will precipitate.[17]

Isolation: Pour the reaction mixture into a beaker containing a large volume of cold water.

Filtration and Washing: Collect the white precipitate of 2,4,6-tribromoaniline by vacuum

filtration. Wash the solid thoroughly with water to remove any remaining acid.

Recrystallization: The crude product can be purified by recrystallization from a suitable

solvent, such as ethanol or rectified spirit.[17]

Protection and Monobromination: Synthesis of p-
Bromoaniline
This multi-step protocol illustrates the use of a protecting group to achieve regioselectivity.

Part A: Acetylation of Aniline to Acetanilide[4][13]

Preparation: Dissolve aniline (e.g., 500 mg) in a mixture of water (14 mL) and concentrated

hydrochloric acid (0.45 mL).[4]

Reaction: To this solution, add acetic anhydride (0.6 mL). Immediately follow with the

addition of a solution of sodium acetate (530 mg) in water (3 mL).[4]

Isolation: Stir or swirl the mixture. Acetanilide will precipitate as a white solid. Cool the

mixture in an ice bath to maximize precipitation and collect the product by vacuum filtration.

Purification: The crude acetanilide can be purified by recrystallization from aqueous ethanol.
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Part B: Bromination of Acetanilide[18][19]

Preparation: Dissolve the dried acetanilide (e.g., 5.0 g) in glacial acetic acid (22 mL) in a

flask.[19]

Bromine Addition: In a fume hood, slowly add a solution of bromine (e.g., 12.0 mL) in glacial

acetic acid (11.0 mL) dropwise with stirring.[19]

Reaction Completion: Allow the mixture to stand at room temperature for about 15 minutes.

Precipitation: Pour the reaction mixture into a large volume of cold water with stirring. The p-

bromoacetanilide will precipitate.

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Part C: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline[20][21]

Reaction Setup: Place the p-bromoacetanilide (e.g., 5.0 g) in a round-bottom flask with

ethanol (e.g., 15 mL) and an aqueous solution of potassium hydroxide (e.g., 2.7 g in 5 mL

water).[19]

Reflux: Heat the mixture under reflux for approximately 30 minutes to hydrolyze the amide.

[19]

Isolation: Pour the hot solution into cold water. The p-bromoaniline will precipitate. Collect

the solid by vacuum filtration, wash with water, and dry.

Purification: The crude p-bromoaniline can be purified by recrystallization from a suitable

solvent like methylated spirit.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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